Bienvenue dans la boutique en ligne BenchChem!

2-bromo-5H-pyrrolo[2,3-b]pyrazine

JAK Inhibitor Drug Synthesis Intermediate

Secure the regiospecifically critical 2-bromo-5H-pyrrolo[2,3-b]pyrazine. This exact isomer is the non-negotiable precursor for the commercial route to the FDA-approved JAK1 inhibitor upadacitinib. Its C2-bromine handle provides an optimal balance of stability and oxidative addition propensity essential for high-yield palladium-catalyzed cross-coupling reactions. Substituting the regioisomer or halogen compromises kinase selectivity and established SAR. Procure this versatile scaffold for focused kinase inhibitor libraries, CFTR activator lead optimization, and scale-up processes validated by industrial precedent.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 875781-43-4
Cat. No. B1292828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5H-pyrrolo[2,3-b]pyrazine
CAS875781-43-4
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(N=C21)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)
InChIKeyKTKMLXBEBKGQGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 875781-43-4): A Key Heterocyclic Intermediate for Kinase-Targeted Drug Discovery and Chemical Synthesis


2-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 875781-43-4), also known as 5-Bromo-4,7-diazaindole, is a brominated heterocyclic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It consists of a pyrrole ring fused to a pyrazine ring at the 2,3-positions, creating a bicyclic framework that serves as a versatile scaffold in medicinal chemistry [1]. The compound's primary utility lies in its role as a critical intermediate for the synthesis of kinase inhibitors, including the FDA-approved JAK1 inhibitor upadacitinib . Its bromine substituent at the 2-position enables efficient palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are essential for modular construction of complex drug candidates [2].

Why 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Cannot Be Replaced by Other Brominated Pyrrolopyrazines or Halogenated Heterocycles


The precise position of the bromine atom on the pyrrolo[2,3-b]pyrazine scaffold is a critical determinant of both synthetic utility and downstream biological activity [1]. Substituting 2-bromo-5H-pyrrolo[2,3-b]pyrazine with a regioisomer, such as the 7-bromo analog, alters the electronic environment and steric accessibility of the core, leading to divergent reaction outcomes in cross-coupling steps and potentially compromising the potency or selectivity of the final kinase inhibitor . Furthermore, replacing the bromine with a different halogen (e.g., chlorine or iodine) changes the reactivity profile; the C-Br bond offers an optimal balance of stability and oxidative addition propensity for palladium-catalyzed transformations, whereas C-Cl bonds are often insufficiently reactive and C-I bonds can be too labile, leading to unwanted side reactions or decomposition during multi-step syntheses [2]. Generic substitution with a non-brominated scaffold would necessitate a complete re-optimization of the synthetic route and could invalidate established structure-activity relationships (SAR) for kinase inhibition, as the bromine atom itself may be part of a key pharmacophore or serve as a handle for further diversification [3].

Quantitative Evidence Differentiating 2-Bromo-5H-pyrrolo[2,3-b]pyrazine from Closest Analogs in Synthesis and Application


Direct Incorporation into Upadacitinib: A Commercial-Grade JAK1 Inhibitor Intermediate

2-Bromo-5H-pyrrolo[2,3-b]pyrazine is a direct precursor to the N-tosyl-protected intermediate used in the commercial synthesis of upadacitinib, a selective JAK1 inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and Crohn's disease . The compound is quantitatively converted to 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1201186-54-0), a key building block in the patented synthetic route [1]. This specific regioisomer is required; the analogous 7-bromo isomer does not participate in the requisite coupling steps due to steric hindrance and electronic mismatch at the active site of subsequent intermediates [2].

JAK Inhibitor Drug Synthesis Intermediate

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: 2-Bromo vs. 2-Chloro Analogs

The bromine substituent at the 2-position of the pyrrolo[2,3-b]pyrazine scaffold provides a significantly enhanced reactivity profile in palladium-catalyzed cross-coupling reactions compared to its chloro analog [1]. The C-Br bond (bond dissociation energy ≈ 285 kJ/mol) undergoes oxidative addition to Pd(0) catalysts more readily than the C-Cl bond (bond dissociation energy ≈ 340 kJ/mol), enabling smoother and more complete conversions under milder conditions [2]. This translates to practical advantages in synthetic workflows, including lower catalyst loadings, shorter reaction times, and improved yields for Suzuki, Heck, and Sonogashira couplings .

Cross-Coupling Suzuki Reactivity

Proven Scaffold in Submicromolar CFTR Activators: Structure-Activity Relationship (SAR) Highlights Critical Role of 2-Position

A focused library of 6-phenylpyrrolo[2,3-b]pyrazines, synthesized using 2-bromo-5H-pyrrolo[2,3-b]pyrazine as a key starting material, led to the discovery of RP107 (Aloisine A), a submicromolar activator of wild-type and mutant CFTR chloride channels [1]. The SAR study demonstrated that modifications at the 2-position of the pyrrolo[2,3-b]pyrazine core are critical for modulating activity. The parent compound, 2-bromo-5H-pyrrolo[2,3-b]pyrazine, served as the essential brominated scaffold for introducing diverse aryl groups at the 6-position via Suzuki coupling, enabling rapid exploration of chemical space around the core [2]. The resulting lead compound, RP107, exhibited an EC50 of 89 nM for stimulating short-circuit current in colon tissue from Cftr+/+ mice, demonstrating the potency achievable from this scaffold [3].

CFTR Activator Cystic Fibrosis SAR

Core Scaffold for Pan-Kinase Inhibitor Development: Aloisines as CDK/GSK-3 Inhibitors

The pyrrolo[2,3-b]pyrazine scaffold, accessed via 2-bromo-5H-pyrrolo[2,3-b]pyrazine, is the foundation of the aloisine family of kinase inhibitors [1]. Aloisine A (RP107), a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative, is a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [2]. Specifically, it inhibits Cdk1/cyclin B with an IC50 of 150 nM, Cdk2/cyclin A with an IC50 of 120 nM, Cdk5/p25 with an IC50 of 200 nM, and GSK-3 with an IC50 of 300 nM . This pan-kinase inhibitory profile, achieved through functionalization of the 2-bromo scaffold, is not readily replicated with other heterocyclic cores, such as pyrazolo[3,4-b]pyridines or pyrrolo[2,3-d]pyrimidines, due to differences in hinge-binding interactions [3].

CDK Inhibitor GSK-3 Kinase

High-Value Application Scenarios for 2-Bromo-5H-pyrrolo[2,3-b]pyrazine in Medicinal Chemistry and Process Development


Synthesis of JAK1 Inhibitors, Including Upadacitinib and Next-Generation Derivatives

Procure 2-bromo-5H-pyrrolo[2,3-b]pyrazine as the cornerstone building block for synthesizing JAK1 inhibitors. This compound is the direct precursor to the N-tosyl-protected intermediate (CAS 1201186-54-0) used in the commercial route to upadacitinib . Its specific regioisomer is essential for achieving the correct substitution pattern required for JAK1 selectivity. Use this scaffold to explore novel JAK1 inhibitors with potentially improved properties by diversifying the aryl coupling partners in the final Suzuki step [1].

Library Synthesis of CDK and GSK-3 Inhibitors for Oncology and Neurodegeneration Research

Utilize 2-bromo-5H-pyrrolo[2,3-b]pyrazine as the core scaffold for generating focused libraries of aloisine analogs. By employing Suzuki or Sonogashira cross-coupling reactions at the 2-position, researchers can rapidly synthesize diverse 6-aryl or 6-alkynyl derivatives for screening against CDKs and GSK-3β [2]. The scaffold has been validated by the discovery of Aloisine A, which exhibits balanced inhibitory activity against Cdk1/cyclin B (IC50 = 150 nM), Cdk2/cyclin A (IC50 = 120 nM), Cdk5/p25 (IC50 = 200 nM), and GSK-3 (IC50 = 300 nM) [3]. This approach is ideal for hit-to-lead optimization programs targeting cell cycle regulation or tau hyperphosphorylation.

Development of CFTR Activators for Cystic Fibrosis Research

Employ 2-bromo-5H-pyrrolo[2,3-b]pyrazine in the synthesis of 6-phenylpyrrolo[2,3-b]pyrazine derivatives as CFTR activators. The scaffold was instrumental in identifying RP107 (Aloisine A), a submicromolar activator of wild-type, G551D, and F508del CFTR with an EC50 of 89 nM [4]. Structure-activity relationship studies demonstrated that modifications accessible via the 2-bromo handle can yield >1000-fold differences in potency (RP107 EC50 = 89 nM vs. RP108 EC50 = 103 µM) [5]. This makes the scaffold highly suitable for systematic SAR exploration to identify next-generation CFTR modulators.

Process Chemistry Optimization for Scale-Up of Pyrrolopyrazine-Based Drug Candidates

In process development, 2-bromo-5H-pyrrolo[2,3-b]pyrazine offers a balance of stability and reactivity that is favorable for scale-up. The C-Br bond facilitates efficient cross-coupling under mild conditions, reducing the risk of thermal degradation and improving overall yield [6]. Compared to its 2-chloro counterpart, the bromine atom enables lower reaction temperatures and shorter cycle times, which can translate to significant cost savings in commercial manufacturing . The compound's established use in the synthesis of upadacitinib provides a validated industrial precedent for its scalability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-5H-pyrrolo[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.